

# A Comprehensive Technical Guide to 2-Furoyl Chloride

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## Compound of Interest

Compound Name: 2-Furoyl chloride

Cat. No.: B3418778

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For researchers, scientists, and professionals in drug development, **2-furoyl chloride** is a key reagent with significant applications in organic synthesis and the pharmaceutical industry. This document provides an in-depth overview of its chemical properties, synthesis, and notable applications, supported by detailed experimental protocols and logical diagrams to facilitate a comprehensive understanding.

## Core Chemical Identifiers and Properties

**2-Furoyl chloride**, also known as furan-2-carbonyl chloride, is a heterocyclic acyl chloride. Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

Identifier	Value
CAS Number	527-69-5[1][2][3][4][5]
Molecular Formula	C5H3ClO2[1][5][6][7]
Molecular Weight	130.53 g/mol [1][6]
Synonyms	Furan-2-carbonyl chloride, 2-Furancarbonyl chloride, Pyromucyl chloride[1][6]
Appearance	Liquid
Boiling Point	173-174 °C
Melting Point	-2 °C
Density	1.324 g/mL at 25 °C
Refractive Index	n20/D 1.531

## Synthesis of 2-Furoyl Chloride: A Standard Protocol

The synthesis of **2-furoyl chloride** is most commonly achieved through the reaction of 2-furoic acid with a chlorinating agent, such as thionyl chloride (SOCl<sub>2</sub>). This established method ensures a high yield of the desired acyl chloride.

### Experimental Protocol: Synthesis from 2-Furoic Acid

Materials:

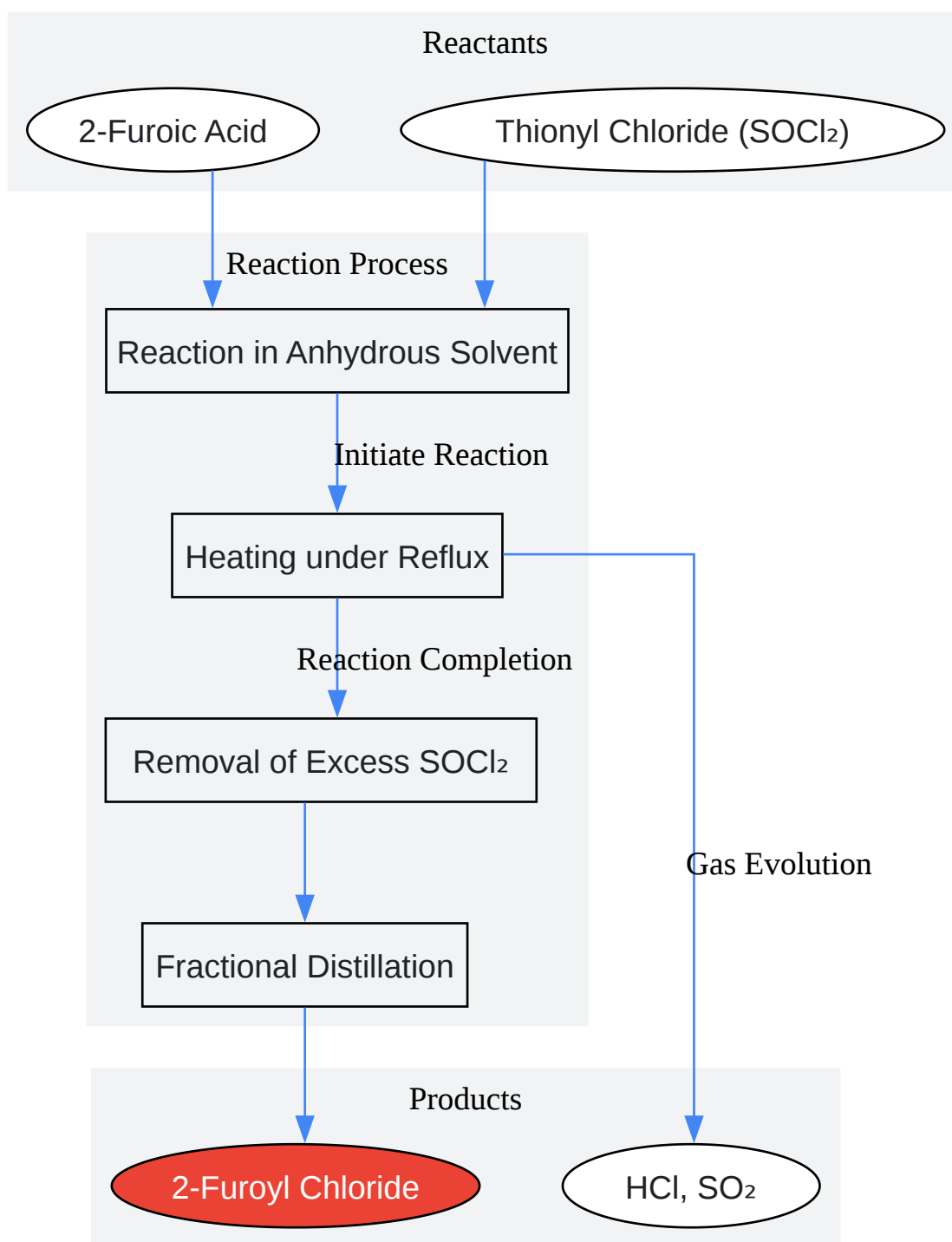
- 2-Furoic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous solvent (e.g., dichloromethane or toluene)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus

- Distillation setup

Procedure:

- In a dry round-bottom flask, suspend 2-furoic acid in an excess of thionyl chloride. A gentle warming may be applied to initiate the reaction.
- Attach a reflux condenser and heat the mixture under reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO<sub>2</sub>) evolution.
- Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
- The crude **2-furoyl chloride** is then purified by fractional distillation to yield the final product.

Logical Workflow for Synthesis:



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Caption: Synthesis workflow of **2-furoyl chloride**.

## Key Applications in Drug Development

**2-Furoyl chloride** serves as a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its reactivity allows for the introduction of the 2-furoyl moiety into larger molecules, which is a common structural motif in various drug classes.

Notable Pharmaceutical Applications:

- Ceftiofur: An antibiotic used in veterinary medicine.[1]
- Mometasone Furoate: A glucocorticosteroid used to treat skin conditions, asthma, and allergic rhinitis.[1]
- Fluticasone Furoate: An inhaled corticosteroid for the treatment of asthma and COPD.
- Diloxanide Furoate: An amoebicide.[1]
- Prazosin and Terazosin: Alpha-blockers used to treat high blood pressure.[1]

Signaling Pathway Implication (Conceptual):

While **2-furoyl chloride** itself is a reactive intermediate and not a signaling molecule, its derivatives, such as mometasone furoate, exert their therapeutic effects by modulating specific signaling pathways. For instance, corticosteroids like mometasone furoate act as agonists for the glucocorticoid receptor (GR), leading to the downstream regulation of inflammatory gene expression.



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Caption: Glucocorticoid receptor signaling pathway.

This technical guide provides a foundational understanding of **2-furoyl chloride** for professionals in the scientific and pharmaceutical fields. The provided data and protocols are

intended to support further research and development efforts involving this versatile chemical compound.

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